Ethyl 3,3-dimethoxycyclobutanecarboxylate

Description

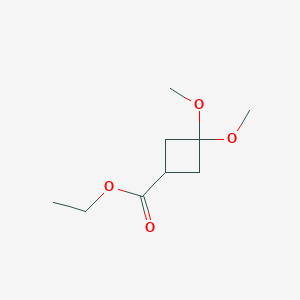

Ethyl 3,3-dimethoxycyclobutanecarboxylate is a cyclobutane-derived ester featuring two methoxy groups at the 3-position and an ethoxycarbonyl substituent. Cyclobutane derivatives are valued in organic synthesis and medicinal chemistry due to their strained ring systems, which can enhance reactivity or confer unique biological activities .

Properties

CAS No. |

115118-69-9 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 3,3-dimethoxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C9H16O4/c1-4-13-8(10)7-5-9(6-7,11-2)12-3/h7H,4-6H2,1-3H3 |

InChI Key |

XDEBGHJYYJVQPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(C1)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethoxycyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclobutanone. This intermediate is then esterified with ethanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 3,3-dimethoxycyclobutane-1-carboxylate may involve continuous flow processes to optimize yield and efficiency. The use of high-pressure reactors and automated systems can enhance the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethoxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3,3-dimethoxycyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclobutane derivatives.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane rings.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive molecules.

Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethoxycyclobutane-1-carboxylate involves its reactivity towards various chemical reagents. The methoxy groups and ester functionality provide sites for nucleophilic attack, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their substituent differences:

Physical and Chemical Properties

Boiling Points and Solubility:

- Ethyl 3-(benzyloxy)cyclobutanecarboxylate (analog): Boiling point 175°C at 10 Torr; density 1.0632 g/cm³ .

- Ethyl 3-oxocyclobutanecarboxylate : Likely higher polarity than dimethyl or methylene analogs due to ketone group, suggesting moderate water solubility .

- Ethyl 3,3-difluorocyclobutanecarboxylate : Fluorine substituents may lower boiling point compared to methoxy derivatives .

Reactivity:

- Methoxy vs.

- Ketone vs. Hydroxyl Groups : The ketone in ethyl 3-oxocyclobutanecarboxylate facilitates nucleophilic additions, whereas the hydroxyl group in ethyl 3-hydroxycyclobutanecarboxylate allows for esterification or oxidation .

Biological Activity

Ethyl 3,3-dimethoxycyclobutanecarboxylate is a compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 188.23 g/mol. The compound features a cyclobutane ring with two methoxy groups at the 3-position and an ethyl ester at the carboxylic acid site. This unique structure contributes to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The methoxy groups can participate in hydrogen bonding, influencing the conformation and activity of biomolecules such as proteins and nucleic acids. Additionally, the ester functionality may undergo hydrolysis, releasing active carboxylate forms that can engage in enzymatic reactions.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress in cells.

- Enzyme Modulation : The compound's structure allows it to interact with various enzymes, potentially acting as a substrate or inhibitor. This modulation can influence metabolic pathways and cellular functions.

- Cell Proliferation : Some studies have indicated that derivatives of cyclobutane compounds can affect cell cycle progression, leading to either promotion or inhibition of cell growth depending on the context.

Case Studies and Research Findings

- Antioxidant Activity : A study conducted on related cyclobutane derivatives demonstrated significant antioxidant effects in vitro, suggesting that this compound may also exhibit similar properties. The mechanism involved scavenging free radicals and reducing oxidative damage in cellular models .

- Enzyme Interaction Studies : Research has shown that compounds structurally similar to this compound can modulate enzyme activities related to metabolic pathways. For instance, a study reported that certain cyclobutane derivatives inhibited specific kinases involved in cancer cell proliferation .

- Cell Cycle Analysis : In experiments assessing the effects of cyclobutane derivatives on cancer cell lines, it was found that these compounds could induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylate | Hydroxyl group enhances hydrogen bonding capabilities | |

| Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | Amino group allows for additional interactions with biological targets | |

| Ethyl 2-(dimethylamino)-3,3-dimethylcyclobutane-1-carboxylate | Contains a dimethylamino group which may enhance solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.